2-Chloro-4-thiazol-2-yl-quinazoline
Description
Properties
Molecular Formula |
C11H6ClN3S |
|---|---|
Molecular Weight |
247.70 g/mol |
IUPAC Name |
2-(2-chloroquinazolin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H6ClN3S/c12-11-14-8-4-2-1-3-7(8)9(15-11)10-13-5-6-16-10/h1-6H |
InChI Key |
BWCZCHDOGUNKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=NC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 2-Chloro-4-thiazol-2-yl-quinazoline, their synthesis methods, and pharmacological activities:
Key Insights:
Structural Influence on Bioactivity: The 2-chloro substituent in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization . In contrast, imidazo[4,5-g]quinazolines with triaryl substituents exhibit improved kinase inhibition due to steric and electronic effects . Thiazole-containing analogs (e.g., thiazolo-triazino derivatives) demonstrate superior antibacterial activity compared to non-thiazole quinazolines, attributed to the thiazole’s ability to disrupt bacterial cell membranes .
Synthetic Flexibility :
- This compound is synthesized via chloroacetylation or nucleophilic substitution, whereas imidazo[4,5-g]quinazolines require cyclocondensation with aldehydes, limiting their scalability .
- Derivatives like quinazolin-4(3H)-ones utilize hydrazine hydrate for functionalization, enabling the introduction of –NH– groups critical for antitumor activity .
Pharmacological Performance: Antimicrobial Activity: Thiazolo[3,2-a]-1,3,5-triazino-2-thiones (MIC: 2–8 µg/mL against S. aureus) outperform this compound (MIC: 16–32 µg/mL), likely due to the synergistic effect of the triazino-thione moiety . Anticancer Potential: Quinazolin-4(3H)-one derivatives with thiosemicarbazide substituents show IC₅₀ values of 1.5–3.0 µM against HeLa cells, comparable to cisplatin, whereas this compound requires further functionalization to achieve similar efficacy .
Preparation Methods
Amidation Reaction
The first step involves reacting 2-chloro-5-nitrobenzoate with 4-(thiazol-2-yl)methoxy-3-chloroaniline in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) at 90–120°C for 4–6 hours. This yields N-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]-2-chloro-5-nitrobenzamide as a key intermediate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the benzoate. The use of toluene or xylene as solvents enhances reaction efficiency by facilitating azeotropic removal of methanol byproduct.
| Parameter | Condition |
|---|---|
| Catalyst | ZnCl₂ (1.0–3.0% mass of benzoate) |
| Solvent | Toluene/xylene (8:1 mass ratio) |
| Temperature | 90–120°C |
| Time | 4–6 hours |
| Yield | 85–90% |
Substitution and Cyclocondensation
The intermediate benzamide undergoes substitution with formamidine acetate in a one-pot reaction. Heating at 50–55°C for 5 hours initiates halide displacement, followed by cyclocondensation at 105–110°C for 6–8 hours. This step forms the quinazoline ring while introducing the thiazole moiety. The nitro group at position 5 activates the para-chloro substituent, enabling nucleophilic attack by formamidine. Subsequent dehydration yields 6-nitro-4-[4-(thiazol-2-yl)methoxy-3-chlorophenyl]aminoquinazoline, which can be reduced to the target compound via catalytic hydrogenation.
| Parameter | Condition |
|---|---|
| Reagent | Formamidine acetate (1.2 equiv) |
| Solvent | N,N-dimethylformamide |
| Temperature | 50–55°C (substitution); 105–110°C (cyclocondensation) |
| Time | 5 hours + 6 hours |
| Yield | 90.2% (purity >99.6%) |
Chloroacetylation of 3-Aminoquinazolinone Derivatives
An alternative route, adapted from PMC6791177, utilizes 3-aminoquinazolin-4(3H)-one as a precursor. Chloroacetylation with chloroacetyl chloride in dichloromethane and triethylamine introduces the 2-chloroacetamide side chain. Subsequent nucleophilic substitution with 4-methyl-4H-1,2,4-triazole-3-thiol (or analogous thiazole thiols) in dry acetone affords hybrid structures.
Synthesis of 3-Aminoquinazolinone
Anthranilic acid derivatives are cyclized with hydrazine hydrate in ethanol under reflux to form 3-aminoquinazolin-4(3H)-one. For example, 3-amino-2-methylquinazolin-4(3H)-one is synthesized via cyclization of 2-methylbenzoxazin-4-one with hydrazine.
Chloroacetylation and Thiol Substitution
Reaction of 3-aminoquinazolinone with chloroacetyl chloride (1.1 equiv) in dichloromethane at room temperature produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide . This intermediate reacts with thiazole-2-thiol in acetone with K₂CO₃ to yield 2-chloro-4-thiazol-2-yl-quinazoline after purification via preparative TLC.
| Parameter | Condition |
|---|---|
| Reagent | Chloroacetyl chloride (1.1 equiv) |
| Solvent | Dichloromethane (dry) |
| Temperature | 25°C (30 minutes) |
| Yield (intermediate) | 78–82% |
| Thiol substitution | Acetone, K₂CO₃, reflux (6 hours) |
| Final yield | 65–70% |
Direct Cyclization of Thiazole-Containing Precursors
A third approach, derived from SCIRP44227, employs 2-methylquinazolin-4(3H)-one as a scaffold. While the original study focuses on triazole hybrids, analogous logic applies to thiazole incorporation.
Gould-Jacobs Cyclization
Anthranilic acid derivatives bearing thiazole substituents undergo cyclization with nitriles or amidines. For instance, 2-aminobenzoic acid conjugated with thiazole-2-carboxamide can cyclize under acidic conditions to form 4-thiazol-2-ylquinazoline. Subsequent chlorination at position 2 using POCl₃ or PCl₅ introduces the chloro group.
| Parameter | Condition |
|---|---|
| Cyclization agent | Formamidine acetate |
| Solvent | Acetic acid |
| Temperature | 120°C (4 hours) |
| Chlorination agent | POCl₃ (neat, 80°C, 2 hours) |
| Total yield | 60–65% |
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the three methods:
Mechanistic Insights and Optimization
Role of Lewis Acids in Amidation
Zinc chloride in Method 1 polarizes the carbonyl group of 2-chloro-5-nitrobenzoate, enhancing electrophilicity for amine attack. This minimizes side reactions, improving selectivity.
Q & A
Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?
- Methodological Answer :
- Standardize Assay Conditions :
- Use uniform cell lines (e.g., HeLa vs. HEK293) and incubation times to minimize variability .
- Replicate Key Studies :
- Reproduce high-impact findings (e.g., antitumor activity in ) with controlled reagent batches .
- Meta-Analysis :
- Aggregate data from multiple sources (e.g., PubChem, NIST) to identify trends in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
